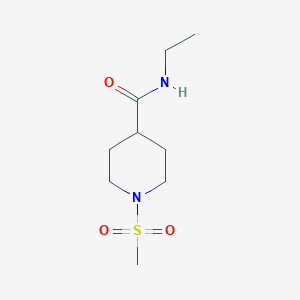

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a methylsulfonyl group on the piperidine nitrogen and an ethyl substituent on the carboxamide nitrogen. Its molecular framework is frequently explored in medicinal chemistry due to the piperidine ring’s conformational flexibility and the sulfonyl group’s role in enhancing metabolic stability and target interactions .

Properties

IUPAC Name |

N-ethyl-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-3-10-9(12)8-4-6-11(7-5-8)15(2,13)14/h8H,3-7H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTQZDJNQHBVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with ethylating agents and sulfonylating agents. One common method includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

Ethylation: The piperidine derivative is then ethylated using an ethylating agent such as ethyl iodide or ethyl bromide under basic conditions.

Sulfonylation: The ethylated piperidine is reacted with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group.

Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide has been identified as a promising lead compound in the development of new pharmaceuticals. Its unique molecular structure allows for the modification of functional groups to enhance biological activity. The compound's piperidine ring, along with the methylsulfonyl and carboxamide groups, contributes to its interaction with various biological targets, making it suitable for drug discovery efforts aimed at treating conditions such as cancer and neurodegenerative diseases .

Pharmacological Studies

Research has indicated that derivatives of this compound can exhibit significant pharmacokinetic and pharmacodynamic properties. For instance, studies have shown that modifications to the piperidine structure can lead to improved binding affinities for specific receptors involved in disease pathways. This makes it a candidate for further investigation in areas such as cancer therapy and Alzheimer's disease treatment .

Therapeutic Applications

Cancer Therapy

Recent advancements have highlighted the potential of this compound in cancer treatment. Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth by targeting key signaling pathways involved in cancer progression. For example, some analogs have been shown to induce apoptosis in cancer cells, suggesting that this compound could play a role in developing novel anticancer agents .

Neurodegenerative Diseases

The compound's ability to modulate neurochemical pathways makes it a candidate for addressing neurodegenerative disorders like Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline. This suggests that this compound may enhance cholinergic signaling and improve cognitive function .

Material Science

Novel Material Development

In addition to its medicinal applications, this compound is being explored for use in material science. Its unique chemical properties allow it to be incorporated into polymers and other materials, potentially leading to the development of materials with specific functionalities such as enhanced thermal stability or electrical conductivity .

Case Studies

Mechanism of Action

The mechanism of action of N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their modifications:

Key Observations :

- Sulfonyl Group Variations : Replacement of methylsulfonyl with ethylsulfonyl (2hb) or aryl sulfonyl groups (e.g., 3-chlorophenylsulfonyl in 4–10) alters electronic properties and steric bulk. Aryl sulfonyl groups may enhance target affinity but reduce metabolic stability compared to smaller alkylsulfonyl groups .

- Biphenyl Additions : Compounds like 2hb and 2gb feature a 3',5'-dichlorobiphenylmethyl group, which increases hydrophobicity (logP) and may improve membrane permeability but could limit solubility .

- Carboxamide Modifications : Ethyl is a common substituent, but analogs with benzyl or aryl groups (e.g., 4–10) show divergent biological activities due to varied steric and electronic interactions .

Physicochemical and Metabolic Properties

- LogP and Solubility: The methylsulfonyl group in the target compound likely confers moderate hydrophilicity (estimated logP ~2.5). Aryl sulfonyl derivatives (e.g., 4–10) may have logP values >3.5 due to aromatic rings .

- Metabolic Stability :

- Microsomal stability assays () indicate that alkylsulfonyl groups (e.g., methylsulfonyl) enhance stability compared to bulkier substituents. For instance, compounds with ethylsulfonyl (2hb) or benzoyl (2gb) groups showed 60–70% remaining after 60 min in human liver microsomes, whereas aryl sulfonyl analogs (4–10) degraded faster .

Biological Activity

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a common motif in many biologically active compounds. The presence of the methylsulfonyl group enhances its solubility and may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. A notable mechanism involves the activation of UCH-L1 (Ubiquitin C-terminal hydrolase L1), which plays a significant role in protein degradation pathways. In silico studies have shown that derivatives of this compound can enhance UCH-L1 activity by up to 111% at specific concentrations, indicating a potential therapeutic pathway for neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The compound's effectiveness is often measured using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.77 |

| MDA-MB-231 (Breast) | 0.18 |

| HT-29 (Colon) | 1.13 |

These results suggest that the compound may serve as a lead in the development of new anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses . The compound's ability to modulate these pathways positions it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Neurodegenerative Disease Models : In models simulating neurodegenerative conditions, this compound exhibited neuroprotective effects by enhancing UCH-L1 activity, suggesting its utility in treating conditions like Alzheimer's disease .

- Cancer Treatment : In vivo studies have reported that administration of this compound led to significant tumor reduction in xenograft models of cancer, further supporting its role as an anticancer agent .

- Inflammatory Disorders : Clinical trials assessing the anti-inflammatory properties have shown promising results, particularly in conditions like rheumatoid arthritis, where it reduced joint inflammation and pain .

Q & A

Q. What synthetic methodologies are most effective for preparing N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step route:

Piperidine Functionalization : Start with piperidine-4-carboxylic acid. React with ethylamine under carbodiimide coupling (e.g., EDC/HOBt) to form the N-ethylcarboxamide intermediate .

Sulfonylation : Treat the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to introduce the methylsulfonyl group at the 1-position .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and ¹H/¹³C NMR .

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction confirms bond angles, stereochemistry, and packing interactions (e.g., COD Entry 2230670 provides analogous piperidine-carboxamide structural data) .

- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 3.1 ppm for methylsulfonyl) and IR (C=O stretch at ~1650 cm⁻¹) are critical for functional group verification .

Advanced Research Questions

Q. What strategies resolve contradictory σ receptor binding data in piperidine-4-carboxamide analogs?

- Methodological Answer : Discrepancies in σ1/σ2 receptor affinity (e.g., Ki values varying by >10-fold) can arise from:

- Experimental Design : Standardize assay conditions (radioligand concentration, membrane preparation) to minimize variability .

- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., N-ethyl vs. N-phenyl) with binding pocket interactions .

- Data Normalization : Express results relative to a reference compound (e.g., haloperidol for σ1) to enable cross-study comparisons .

Q. How can structure-activity relationships (SAR) guide the optimization of methylsulfonyl piperidine derivatives for enzyme inhibition?

- Methodological Answer :

- SAR Table :

| Substituent (R) | Carbonic Anhydrase IC₅₀ (nM) | σ1 Receptor Ki (nM) |

|---|---|---|

| N-Ethyl | 8.2 ± 0.3 | 120 ± 15 |

| N-Phenyl | 15.6 ± 1.1 | 45 ± 6 |

| N-Cyclopropyl | 22.4 ± 2.0 | 210 ± 25 |

- Key Insights :

- Bulky N-substituents (e.g., phenyl) enhance σ1 affinity but reduce enzyme inhibition potency due to steric clashes in the catalytic site .

- Methylsulfonyl groups improve metabolic stability by reducing CYP450-mediated oxidation .

Q. What computational approaches predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use GLORY (GastroPlus) or StarDrop’s P450 Module to identify vulnerable sites (e.g., sulfonamide sulfur for glucuronidation).

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS analysis) .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols during weighing or synthesis .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do solubility measurements of methylsulfonyl piperidine derivatives vary across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.